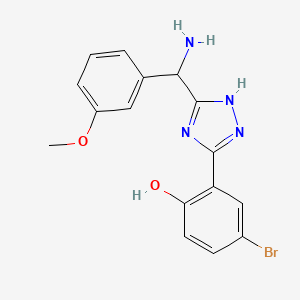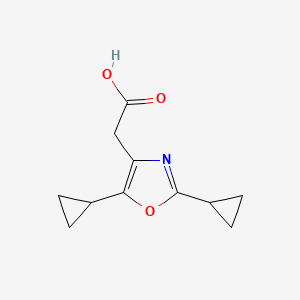
4-(Dimethylamino)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H9N3O. It is a derivative of pyrimidine, featuring a dimethylamino group at the 4-position and an aldehyde group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)pyrimidine-5-carbaldehyde typically involves the functionalization of pyrimidine derivatives. One common method is the reaction of 4-(Dimethylamino)pyrimidine with formylating agents under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), can be employed to introduce the aldehyde group at the 5-position .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(Dimethylamino)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 4-(Dimethylamino)pyrimidine-5-carboxylic acid
Reduction: 4-(Dimethylamino)pyrimidine-5-methanol
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
4-(Dimethylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-(Dimethylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
類似化合物との比較
Similar Compounds
Pyrimidine-5-carbaldehyde: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
4-(Dimethylamino)pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
2-(Dimethylamino)pyrimidine-5-carbaldehyde:
Uniqueness
This unique structure allows for targeted modifications and the development of specialized compounds for various scientific and industrial purposes .
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
4-(dimethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-10(2)7-6(4-11)3-8-5-9-7/h3-5H,1-2H3 |
InChIキー |
JDFUNXJGWSHSQQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=NC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(4-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11784207.png)
![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)
![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)



![(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)

